molecular formula C22H16BrN3O2 B10883203 3-{[(E)-(4-bromophenyl)methylidene]amino}-2-(phenoxymethyl)quinazolin-4(3H)-one

3-{[(E)-(4-bromophenyl)methylidene]amino}-2-(phenoxymethyl)quinazolin-4(3H)-one

Cat. No.: B10883203
M. Wt: 434.3 g/mol
InChI Key: QBEJLGLDYKAEEW-ZVHZXABRSA-N
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Description

3-{[(4-BROMOPHENYL)METHYLENE]AMINO}-2-(PHENOXYMETHYL)-4(3H)-QUINAZOLINONE is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a 4-bromophenylmethyleneamino and phenoxymethyl substituent, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-BROMOPHENYL)METHYLENE]AMINO}-2-(PHENOXYMETHYL)-4(3H)-QUINAZOLINONE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

3-{[(4-BROMOPHENYL)METHYLENE]AMINO}-2-(PHENOXYMETHYL)-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Ethanol, methanol, dimethyl sulfoxide (DMSO)

Major Products Formed

    Oxidation Products: Quinazolinone derivatives with higher oxidation states

    Reduction Products: Reduced quinazolinone derivatives

    Substitution Products: Quinazolinone derivatives with different substituents replacing the bromine atom

Mechanism of Action

The mechanism of action of 3-{[(4-BROMOPHENYL)METHYLENE]AMINO}-2-(PHENOXYMETHYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C22H16BrN3O2

Molecular Weight

434.3 g/mol

IUPAC Name

3-[(E)-(4-bromophenyl)methylideneamino]-2-(phenoxymethyl)quinazolin-4-one

InChI

InChI=1S/C22H16BrN3O2/c23-17-12-10-16(11-13-17)14-24-26-21(15-28-18-6-2-1-3-7-18)25-20-9-5-4-8-19(20)22(26)27/h1-14H,15H2/b24-14+

InChI Key

QBEJLGLDYKAEEW-ZVHZXABRSA-N

Isomeric SMILES

C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2/N=C/C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2N=CC4=CC=C(C=C4)Br

Origin of Product

United States

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